molecular formula C16H25F3O3Si B12271975 1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-

1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-

Cat. No.: B12271975
M. Wt: 350.45 g/mol
InChI Key: NDRBIWGMSKJOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- is a complex organic compound characterized by its unique structural features This compound is notable for its incorporation of a trifluoromethyl group, a phenoxy group, and a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

The synthesis of 1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the trifluoromethyl group, and the formation of the phenoxy linkage. Common synthetic routes may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are often protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Introduction of Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Formation of Phenoxy Linkage: The phenoxy group can be introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.

Scientific Research Applications

1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenoxy group may interact with enzyme active sites, modulating their activity. The TBDMS protecting group ensures the compound’s stability during chemical reactions, allowing for controlled modifications.

Comparison with Similar Compounds

1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- can be compared with similar compounds such as:

The uniqueness of 1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- lies in its combination of functional groups, which confer specific chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C16H25F3O3Si

Molecular Weight

350.45 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C16H25F3O3Si/c1-15(2,3)23(4,5)22-14(10-20)11-21-13-8-6-7-12(9-13)16(17,18)19/h6-9,14,20H,10-11H2,1-5H3

InChI Key

NDRBIWGMSKJOIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)COC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.